molecular formula C14H11N3S B7589395 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline

2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline

Cat. No. B7589395
M. Wt: 253.32 g/mol
InChI Key: DGWHPQQDHRYMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline, also known as PTA, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. PTA is a derivative of thiazole and aniline, which are important classes of organic compounds. PTA has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in biological processes. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to exhibit antitumor activity against a variety of cancer cell lines. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has several advantages for use in lab experiments. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is a stable compound that can be easily synthesized and purified. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to the use of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline in lab experiments. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline research. One area of research is the development of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline and its derivatives. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been shown to exhibit potential as a scaffold for the development of new drugs, and further research in this area could lead to the development of novel therapeutics. Additionally, the use of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline in combination with other drugs or therapies could be explored to enhance its pharmacological effects.

Synthesis Methods

2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline can be synthesized using a variety of methods, including the reaction of 2-chloro-4-(pyridin-3-yl)thiazole with aniline in the presence of a base or the reaction of 2-amino-4-(pyridin-3-yl)thiazole with a substituted benzaldehyde. The synthesis of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is typically carried out under mild reaction conditions and yields a high purity product.

Scientific Research Applications

2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been extensively studied for its biological activity and has been shown to exhibit a range of pharmacological effects. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been used as a starting material for the synthesis of a variety of biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has also been used as a probe to study the mechanism of action of various biological processes.

properties

IUPAC Name

2-(4-pyridin-3-yl-1,3-thiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-12-6-2-1-5-11(12)14-17-13(9-18-14)10-4-3-7-16-8-10/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWHPQQDHRYMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline

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